(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Overview
Description
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) synthesized a series of compounds including "(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid" derivatives. These compounds demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. They also conducted molecular docking studies to assess binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Antibacterial and Enzyme Inhibition Properties : Budak et al. (2017) synthesized novel pyrazolyl-thiazole derivatives containing the methanoisoindol-1,3-dion unit, which showed promising antibacterial activity. These compounds also effectively inhibited human carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).
Synthesis of Hexahydroindoles : Research by Juma et al. (2009) focused on synthesizing various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, crucial intermediates for alkaloid synthesis, using acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids (Juma et al., 2009).
Applications in Anticancer Research : Kocyigit et al. (2019) synthesized 1,3,5-trisubstituted pyrazoline derivatives, including the compound of interest, which were evaluated for their antimicrobial and anticancer activities. These compounds also showed inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes (Kocyigit et al., 2019).
Electrochemical Sensor Applications : Cha et al. (2003) reported the use of a derivative of the compound for an electrochemical hybridization sensor. This involved a conducting polymer film incorporating the compound, which was used to detect oligonucleotides (Cha et al., 2003).
Properties
IUPAC Name |
2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-13(20)8-18-16(21)14-10-6-11(9-4-2-1-3-5-9)12(7-10)15(14)17(18)22/h1-5,10-12,14-15H,6-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQALDVKHNGWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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